molecular formula C19H19N3O3 B12012318 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 357207-76-2

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12012318
CAS No.: 357207-76-2
M. Wt: 337.4 g/mol
InChI Key: XKTVDACWEATPNJ-DEDYPNTBSA-N
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Description

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound that features a unique structure combining allyloxy, benzylidene, hydrazino, and oxoacetamide groups

Properties

CAS No.

357207-76-2

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H19N3O3/c1-3-11-25-17-6-4-5-15(12-17)13-20-22-19(24)18(23)21-16-9-7-14(2)8-10-16/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+

InChI Key

XKTVDACWEATPNJ-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation reaction between 3-(allyloxy)benzaldehyde and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with N-(4-methylphenyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsProduct Feature
Hydrazide formationHydrazine hydrate, reflux in ethanol3-(Allyloxy)benzohydrazide
Schiff base formationAldehyde, acetic acid, ethanol, refluxBenzylidene hydrazino-oxoacetamide

Hydrazino-Oxoacetamide Core

  • Nucleophilic acyl substitution : The oxoacetamide group reacts with amines or alcohols to form substituted amides or esters .

  • Tautomerism : The hydrazino group exhibits keto-enol tautomerism, influencing its reactivity in acidic/basic environments .

Benzylidene Group

  • Electrophilic aromatic substitution : The allyloxy-substituted benzylidene ring undergoes reactions (e.g., nitration, halogenation) at activated positions .

  • Photochemical reactions : The conjugated system may participate in [2+2] cycloadditions under UV light .

Allyloxy Substituent

  • Oxidation : The allyl group can oxidize to form epoxides or carbonyl derivatives using agents like m-CPBA or KMnO4 .

  • Click chemistry : Though not directly observed, propargyl analogs undergo Cu(I)-catalyzed azide-alkyne cycloaddition .

Complexation and Biological Interactions

  • Metal coordination : The hydrazino group binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes that modulate enzyme activity (e.g., MAO inhibition) .

  • Enzyme inhibition : Structural analogs exhibit α-glucosidase or COX-II inhibition via hydrogen bonding and hydrophobic interactions .

Table 2: Biological Activity of Analogous Compounds

Analog StructureTarget EnzymeIC₅₀ (µM)Mechanism
N′-Benzylidene benzohydrazideα-Glucosidase0.02–261Competitive inhibition
Pyrazolecarboxamide derivativesCOX-II1.33–23.5Non-competitive inhibition

Degradation and Stability

  • Hydrolysis : The hydrazine linkage is susceptible to acidic/basic hydrolysis, yielding 3-(allyloxy)benzoic acid and 4-methylphenylamine derivatives .

  • Thermal decomposition : Degrades above 200°C, forming volatile fragments (e.g., CO, NH₃) detected via TGA-MS .

Mechanistic Insights from Computational Studies

  • Docking simulations : The benzylidene group occupies hydrophobic pockets in α-glucosidase, while the oxoacetamide forms hydrogen bonds with catalytic residues (e.g., Asp214) .

  • DFT calculations : The allyloxy group’s electron-donating effects stabilize the molecule’s HOMO-LUMO gap (ΔE = 3.2 eV) .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide. Research indicates that hydrazones can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the hydrazone structure could enhance potency against specific types of cancer cells .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. Studies have shown that certain hydrazones can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Properties

The antioxidant capabilities of this class of compounds are noteworthy. They have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The allyloxy group contributes to the overall stability and reactivity of the compound, enhancing its ability to act as an antioxidant .

Case Study 1: Hydrazone Derivatives Against Cancer

A study published in MDPI investigated a series of benzylidene-hydrazone derivatives for their anticancer activity. Among these derivatives, one exhibited an IC50 value significantly lower than existing chemotherapeutics, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: COX-2 Inhibition

Research conducted on a related hydrazone compound demonstrated selective inhibition of COX-2 with minimal effects on COX-1, suggesting potential for development as a safer anti-inflammatory agent. This selectivity is crucial for reducing side effects commonly associated with non-selective COX inhibitors .

Mechanism of Action

The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. Additionally, it can modulate signaling pathways by affecting the expression or activity of certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 1-Allyloxy-2-allylthio-4-methylbenzene
  • 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic derivative notable for its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C25H31N3O4S
  • Molecular Weight : 469.6 g/mol
  • InChIKey : ICRUWYYOESBQRC-NLRVBDNBSA-N

Preliminary studies suggest that this compound may exhibit significant biological activity through the inhibition of specific enzymes, particularly tyrosinase. Tyrosinase plays a crucial role in melanin production, making it a target for compounds aimed at treating hyperpigmentation disorders.

Tyrosinase Inhibition

Research indicates that derivatives of benzylidene hydrazones, including the compound , can effectively inhibit tyrosinase activity. In a study assessing various analogs, the compound demonstrated a potent inhibitory effect on mushroom tyrosinase with an IC50 value comparable to established inhibitors like kojic acid.

CompoundTyrosinase Inhibition (%)IC50 (µM)
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide96.69 ± 0.010.88 ± 0.91
Kojic Acid-24.09

This data suggests that the compound is significantly more effective than many existing treatments for hyperpigmentation .

Antioxidant Activity

In addition to tyrosinase inhibition, the compound has shown antioxidant properties. Studies utilizing various assays (DPPH radical scavenging and ABTS assays) indicated that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related conditions .

Efficacy in Cell Models

In vitro studies using B16F10 melanoma cells revealed that the compound not only inhibited tyrosinase but also reduced melanin synthesis significantly. The treatment did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hydrazone moiety can enhance biological activity. For instance, the presence of allyloxy and methyl phenyl groups appears to enhance binding affinity and inhibitory potency against tyrosinase .

Q & A

Q. Critical Conditions :

  • pH Control : Maintain slightly acidic conditions (pH 5–6) during condensation to prevent side reactions.
  • Temperature : Reflux at 80–100°C for 6–8 hours ensures complete acetylation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Potential Contradictions :

  • False Positives : Impurities (e.g., unreacted aldehydes) may non-specifically aggregate DNA, mimicking high Kb. Mitigate via HPLC purification .
  • Solvent Effects : DMSO >5% can denature DNA; use buffer (pH 7.4) with ≤1% organic solvent .

Q. Contradiction Analysis :

  • False Negatives : Poor solubility in aqueous media may underreport activity. Use DMSO carriers (<2%) and confirm compound stability via HPLC .
  • Strain Variability : Efflux pump activity in C. albicans may reduce efficacy. Combine with efflux inhibitors (e.g., verapamil) .

Q. Optimization Strategies :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) at the benzylidene ring to enhance DNA interaction .
  • Solubility Tweaks : Replace allyloxy with PEGylated chains to improve pharmacokinetics .

Q. Data Interpretation :

  • Dose-Response Curves : Non-linear regression (e.g., GraphPad Prism) to calculate IC50.
  • Specificity Check : Knockout TLR4 macrophages to confirm target engagement .

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